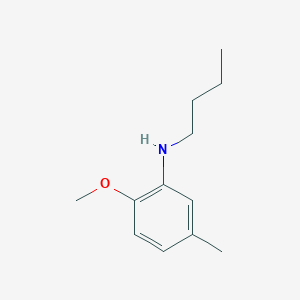

N-butyl-2-methoxy-5-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butyl-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C12H19NO/c1-4-5-8-13-11-9-10(2)6-7-12(11)14-3/h6-7,9,13H,4-5,8H2,1-3H3 |

InChI Key |

MWTMTSTYAPRRDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Alkylated Methoxy Methylanilines

Strategies for the Direct N-Alkylation of 2-Methoxy-5-methylaniline (B41322)

The direct introduction of a butyl group onto the nitrogen atom of 2-methoxy-5-methylaniline is a primary route to the target compound. This transformation can be achieved through several distinct methodologies, each with its own set of advantages and challenges.

Classical Alkylation Approaches and Optimization Considerations

Classical N-alkylation involves the reaction of 2-methoxy-5-methylaniline with a butyl-containing electrophile, typically a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in the presence of a base. The primary role of the base is to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Key Optimization Factors:

Choice of Base: A variety of bases can be used, ranging from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases or alkali metal alkoxides. The strength of the base can influence the reaction rate, but overly strong bases may promote side reactions.

Solvent: The choice of solvent is critical and often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are common.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to a greater incidence of side products, most notably over-alkylation, which results in the formation of a tertiary amine.

Stoichiometry: Careful control of the molar ratio of the aniline (B41778) to the alkylating agent is necessary to maximize the yield of the desired secondary amine and minimize the formation of the dialkylated product.

A significant challenge in classical alkylation is achieving high selectivity for mono-alkylation over di-alkylation. Optimization often involves using the aniline as the limiting reagent or employing specific reaction conditions to disfavor the second alkylation step.

Reductive Amination Protocols for N-Butylation

Reductive amination offers an alternative and often more controlled route for N-butylation. This two-step, one-pot process involves the initial reaction of 2-methoxy-5-methylaniline with butanal (butyraldehyde) to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield the target N-butylated aniline.

A key advantage of this method is the significantly reduced risk of over-alkylation compared to classical approaches. The reaction is typically performed under mild conditions. A patented process for a similar transformation, the catalytic reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone, highlights the industrial applicability of this strategy, utilizing a platinised carbon catalyst under hydrogen pressure. google.com

Common Reducing Agents for Reductive Amination:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (STAB)

Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂)

The selection of the reducing agent depends on its reactivity and selectivity, particularly its compatibility with the carbonyl compound and the resulting imine.

Catalytic N-Alkylation Reactions Employing Novel Catalytic Systems

Modern synthetic chemistry has seen the emergence of powerful catalytic systems for N-alkylation that are more efficient and environmentally benign. rsc.org A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org In this process, a transition metal catalyst, often based on ruthenium or iridium, temporarily abstracts hydrogen atoms from a primary alcohol (in this case, 1-butanol) to form an aldehyde in situ. rsc.orgnih.gov This aldehyde then undergoes reductive amination with the aniline, and the catalyst subsequently returns the "borrowed" hydrogen to the intermediate imine, yielding the N-alkylated product and regenerating the catalyst. Water is the only byproduct, making this a highly atom-economical process. rsc.org

Beyond precious metals, more sustainable and cost-effective catalysts based on cobalt and nickel are being developed for these transformations. rsc.orgresearchgate.net For instance, an amide-based nickel pincer catalyst has been reported for the direct alkylation of amines. researchgate.net These novel systems represent the forefront of N-alkylation chemistry, offering high selectivity and efficiency under relatively mild conditions.

Interactive Table: Comparison of N-Alkylation Methodologies

| Methodology | Typical Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Alkylation | 2-Methoxy-5-methylaniline, Butyl Halide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), Elevated temperature | Simple reagents, Well-established | Risk of over-alkylation, Use of stoichiometric base, Formation of salt waste |

| Reductive Amination | 2-Methoxy-5-methylaniline, Butanal, Reducing Agent (e.g., NaBH₄) | One-pot reaction, Mild conditions | High selectivity for mono-alkylation, Reduced waste | Requires a specific carbonyl compound and reducing agent |

| Catalytic N-Alkylation | 2-Methoxy-5-methylaniline, 1-Butanol, Catalyst (e.g., Ru, Ir, Co, Ni) | Elevated temperature, "Borrowing Hydrogen" mechanism | High atom economy (water is the only byproduct), Use of alcohols as alkylating agents, Catalytic quantities of reagents | Requires specialized and often expensive metal catalysts |

Palladium-Catalyzed C-N Cross-Coupling Reactions in the Synthesis of Anilines and Their Derivatives

While direct N-alkylation modifies the aniline, palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are instrumental in constructing the aniline core itself. researchgate.netmit.edu These reactions have become indispensable tools for forming carbon-nitrogen bonds, enabling the synthesis of a vast array of aniline derivatives from aryl halides or pseudohalides and an amine source. acs.orgrsc.org This methodology is crucial for synthesizing precursors like 2-methoxy-5-methylaniline or for creating more complex N-aryl derivatives.

Ligand Design for Enhanced Reactivity and Selectivity in N-Arylation

The success of the Buchwald-Hartwig amination is critically dependent on the design of the ligand coordinated to the palladium center. uwindsor.ca The ligand's role is multifaceted: it stabilizes the palladium catalyst, modulates its reactivity, and influences the selectivity of the reaction.

Early systems used simple phosphine (B1218219) ligands, but the field was revolutionized by the development of bulky, electron-rich biarylphosphine ligands. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and are capable of coupling a wide range of substrates with high efficiency. Rational ligand design has been instrumental in overcoming challenges such as the coupling of sterically hindered amines or less reactive aryl chlorides. nih.govmit.edudntb.gov.ua More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, offering strong σ-donation and tunable steric properties. nih.gov

Interactive Table: Prominent Ligands in Palladium-Catalyzed N-Arylation

| Ligand Class | Example(s) | Key Features & Applications |

|---|---|---|

| Biaryl Monophosphines | XPhos, SPhos, RuPhos, t-BuXPhos | Bulky and electron-rich; highly general for a wide range of aryl halides and amines. researchgate.netacs.org |

| Chelating Diphosphines | BINAP, DPEPhos, Xantphos | Offer defined bite angles; used for specific substrate classes and can provide high selectivity. youtube.combeilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; provide high thermal stability to the catalyst. nih.gov |

| Specialized Ligands | Josiphos, Mor-DalPhos | Ferrocene-based or designed for specific challenges like coupling aryl phosphates. researchgate.net |

Mechanistic Insights into Palladium-Mediated C-N Bond Formation

The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction is a catalytic cycle involving a Pd(0)/Pd(II) redox couple. youtube.com

The catalytic cycle comprises the following key steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II)-aryl complex.

Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The nature and concentration of the base can significantly influence the reaction rate, sometimes acting as an inhibitor. acs.orgacs.org

Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the N-arylated aniline product.

Understanding this mechanism is crucial for troubleshooting reactions and for the rational design of new, more efficient catalytic systems. acs.org Kinetic studies have revealed that any of these steps can be rate-limiting, depending on the specific substrates, ligand, and reaction conditions employed. acs.org

Multicomponent Reactions Incorporating 2-Methoxy-5-methylaniline Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. The inherent efficiency and atom economy of MCRs make them highly attractive for building diverse chemical libraries. Anilines are frequently employed as the amine component in many well-known MCRs, such as the Ugi and Passerini reactions. nih.govorganic-chemistry.orgyoutube.com

The precursor, 2-methoxy-5-methylaniline (also known as p-cresidine), possesses the requisite primary amine functionality to participate in these transformations. sigmaaldrich.comwikipedia.org While specific literature detailing the use of 2-methoxy-5-methylaniline in Ugi or Passerini reactions is sparse, its structural similarity to other successfully utilized anilines suggests its compatibility as a substrate.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. mdpi.com The reaction typically proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This iminium ion subsequently reacts with the isocyanide and the carboxylate anion to form the final product. mdpi.com By employing 2-methoxy-5-methylaniline as the amine component, this reaction provides a direct route to complex scaffolds incorporating the methoxy-methylaniline moiety.

Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction, one of the first MCRs discovered, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.org Unlike the Ugi reaction, the amine is not a primary component. However, post-Passerini modifications or related MCRs can incorporate amine functionality.

The potential application of 2-methoxy-5-methylaniline in MCRs opens avenues for the rapid synthesis of novel compounds with potential applications in various fields of chemical research.

Table 1: Representative Multicomponent Reaction Scheme This table illustrates the general scheme for the Ugi four-component reaction, indicating the role of 2-methoxy-5-methylaniline as the amine precursor.

| Reactant Role | General Structure | Example for N-butyl-2-methoxy-5-methylaniline Synthesis |

| Amine | R¹-NH₂ | 2-methoxy-5-methylaniline |

| Aldehyde | R²-CHO | Butyraldehyde |

| Carboxylic Acid | R³-COOH | Acetic Acid |

| Isocyanide | R⁴-NC | tert-Butyl isocyanide |

| Product | α-Acylamino amide | Complex amide derivative |

Stereoselective Synthesis of Chiral N-Alkyl Anilines

The synthesis of enantiomerically pure chiral amines is of significant interest in medicinal and materials chemistry. Achieving stereoselectivity in the synthesis of N-alkyl anilines like this compound requires specialized asymmetric catalytic methods. These methods focus on creating a stereogenic center at the carbon atom alpha to the nitrogen.

Several key strategies have been developed for the asymmetric synthesis of chiral amines, which could be adapted for this specific target:

Asymmetric Hydrogenation of Imines: This is a widely used method for producing chiral amines. It involves the catalytic hydrogenation of a prochiral imine using a chiral transition metal complex (commonly based on iridium, rhodium, or ruthenium). acs.org For the synthesis of chiral this compound, an imine would first be formed between 2-methoxy-5-methylaniline and a suitable carbonyl compound, followed by asymmetric hydrogenation. While highly effective for N-aryl imines, the hydrogenation of N-alkyl imines can sometimes be challenging due to potential catalyst deactivation by the more basic product amine. acs.org

Nickel-Catalyzed Hydroalkylation of Enamides: A modern approach involves the nickel-catalyzed hydroalkylation of enamides with alkyl halides. chemrxiv.org This method creates a new stereocenter at the carbon originating from the alkene. An enamide derived from 2-methoxy-5-methylaniline could be coupled with an alkyl halide in the presence of a chiral nickel catalyst to produce the target chiral amine with high enantioselectivity. The mild conditions allow for excellent functional group tolerance. chemrxiv.org

Enantioconvergent Substitution Reactions: These methods utilize a chiral catalyst to convert a racemic starting material into a single enantiomer of the product. For amine synthesis, a chiral nickel catalyst can couple a racemic α-phthalimido alkyl chloride with an organozinc reagent. nih.gov This approach provides access to protected dialkyl carbinamines with broad functional group compatibility.

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Amines This table summarizes catalytic methods applicable to the asymmetric synthesis of N-alkyl anilines.

| Method | Catalyst System | General Substrates | Key Advantage |

| Asymmetric Hydrogenation acs.org | Chiral Iridium or Rhodium complexes | Prochiral Imines | High efficiency and atom economy. |

| Hydroalkylation of Enamides chemrxiv.org | Chiral Nickel/Ligand complex | Enamides, Alkyl Halides | High functional group tolerance, mild conditions. |

| Enantioconvergent Coupling nih.gov | Chiral Nickel/pybox catalyst | Racemic α-phthalimido alkyl chlorides, Alkylzinc reagents | Produces a single enantiomer from a racemic mixture. |

Green Chemistry Approaches in N-Alkylation Reactions of Anilines

Conventional N-alkylation methods often rely on volatile organic solvents and harsh reagents, leading to significant environmental concerns. Green chemistry principles aim to mitigate this impact by developing more sustainable synthetic protocols. Several innovative approaches have been successfully applied to the N-alkylation of anilines, which are directly relevant to the synthesis of this compound.

Ionic Liquids (ILs) as Solvents: Room temperature ionic liquids are emerging as green alternatives to traditional organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.org For the N-alkylation of anilines, ILs have been shown to serve as both the solvent and promoter, often leading to high selectivity for the desired mono-alkylated product while minimizing over-alkylation. rsc.orgpsu.edursc.org The product can typically be extracted with a nonpolar solvent, and the IL can be recovered and reused. rsc.orgpsu.edu

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. mdpi.com Microwave-assisted N-alkylation of anilines can dramatically reduce reaction times from hours to minutes and often improves yields. acs.orgtandfonline.com A particularly green protocol involves the samarium diiodide (SmI₂)-catalyzed direct N-alkylation of anilines with alcohols under microwave conditions, which generates water as the sole byproduct. acs.orgacs.org

Deep Eutectic Solvents (DESs): DESs are another class of green solvents, typically formed from a mixture of a hydrogen bond donor (e.g., lactic acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). rsc.org A recently developed metal-free approach uses a DES to promote the alkylation of anilines with allylic alcohols under very mild conditions, including at room temperature. This method represents a significant improvement over protocols requiring high temperatures or metal catalysts. rsc.org

Catalytic "Borrowing Hydrogen" Strategy: This elegant strategy involves the use of a catalyst (e.g., ruthenium complexes) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ. rsc.org The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the N-alkylated aniline. This process is highly atom-economical, producing only water as a byproduct. rsc.org

Table 3: Comparison of Green N-Alkylation Methodologies for Anilines This table highlights key features of sustainable methods for synthesizing N-alkylated anilines.

| Methodology | Promoter/Catalyst | Reaction Medium | Key Advantages |

| Ionic Liquids rsc.orgpsu.edu | Often none required | Ionic Liquid (e.g., [bmim][PF₆]) | Recyclable solvent, high selectivity for mono-alkylation, mild conditions. |

| Microwave-Assisted acs.orgacs.org | SmI₂ | Toluene | Rapid reaction times, high yields, water as the only byproduct. |

| Deep Eutectic Solvents rsc.org | None (DES is the promoter) | Deep Eutectic Solvent (e.g., ChCl/lactic acid) | Metal-free, room temperature conditions, biodegradable solvent system. |

| Borrowing Hydrogen rsc.org | Ruthenium complex | Toluene | High atom economy, water as the only byproduct. |

Spectroscopic Investigations and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of N-butyl-2-methoxy-5-methylaniline. Through a suite of one- and two-dimensional experiments, it is possible to assign every proton and carbon atom, confirm the connectivity, and probe dynamic processes such as restricted rotation.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of the compound. The chemical shifts (δ) in ppm are influenced by the electronic environment of each nucleus. The electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH) groups, along with the electron-donating methyl (-CH₃) group, increase the electron density on the aromatic ring, generally shifting the aromatic protons and carbons to lower ppm values (upfield). Conversely, the electronegative oxygen and nitrogen atoms cause adjacent nuclei in the methoxy and N-butyl groups to shift downfield.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be reliably predicted based on the known data for the parent compound, 2-methoxy-5-methylaniline (B41322), and established substituent effects for N-alkylation. researchgate.net The introduction of the N-butyl group is expected to cause a downfield shift for the carbon atom C1 (ipso-carbon attached to nitrogen) and an upfield shift for the ortho (C6) and para (C4) carbons relative to the amino group. kpi.ualibretexts.org The protons of the N-butyl chain will exhibit characteristic shifts and multiplicities based on their proximity to the nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (3) | ~6.7 | d | ~8.0 |

| Aromatic H (4) | ~6.6 | dd | ~8.0, 2.0 |

| Aromatic H (6) | ~6.5 | d | ~2.0 |

| NH | ~3.5-4.5 | br s | - |

| OCH₃ | ~3.8 | s | - |

| Ar-CH₃ | ~2.2 | s | - |

| N-CH₂ (butyl) | ~3.1 | t | ~7.0 |

| N-CH₂-CH₂ (butyl) | ~1.6 | sextet | ~7.0 |

| CH₂-CH₃ (butyl) | ~1.4 | sextet | ~7.5 |

| CH₃ (butyl) | ~0.9 | t | ~7.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH) | ~146 |

| C2 (C-OCH₃) | ~148 |

| C3 | ~115 |

| C4 | ~118 |

| C5 (C-CH₃) | ~129 |

| C6 | ~112 |

| OCH₃ | ~55 |

| Ar-CH₃ | ~20 |

| N-CH₂ (butyl) | ~44 |

| N-CH₂-CH₂ (butyl) | ~31 |

| CH₂-CH₃ (butyl) | ~20 |

| CH₃ (butyl) | ~14 |

Two-dimensional NMR experiments are indispensable for confirming the atomic framework by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between adjacent aromatic protons (H3-H4) and the sequential couplings along the N-butyl chain (N-H with N-CH₂, N-CH₂ with CH₂-CH₂, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton to its attached carbon, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and assigning the signals of the N-butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Expected key HMBC correlations would include:

The N-H proton to aromatic carbons C1 and C6.

The N-CH₂ protons of the butyl group to C1.

The methoxy protons (OCH₃) to C2.

The aromatic methyl protons (Ar-CH₃) to C4, C5, and C6.

Together, these 2D NMR experiments provide an unambiguous and detailed map of the molecular structure of this compound.

Dynamic NMR (DNMR) studies, specifically Variable-Temperature (VT) NMR, can provide insight into the energetic barriers of conformational processes. montana.edu For this compound, a key dynamic process is the rotation around the C1-N single bond. Due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the aromatic ring, this rotation is hindered. researchgate.net

At low temperatures, this rotation may become slow on the NMR timescale, leading to the observation of distinct signals for the aromatic carbons ortho to the amino group (C6) and meta to the amino group (C3) if they were otherwise equivalent due to rapid rotation. researchgate.net By analyzing the line-shape changes of the NMR signals as the temperature is increased, the coalescence temperature can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the conformational stability. montana.eduresearchgate.net Similar dynamic effects could potentially be studied for the rotation around the N-C bond of the butyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Each functional group in this compound has characteristic vibrational frequencies. The analysis of these bands in the IR and Raman spectra confirms the presence of these groups.

Aniline (B41778) Moiety: The N-H stretching vibration of the secondary amine is expected as a single, sharp to medium band in the 3300-3500 cm⁻¹ region. acs.org The C-N stretching vibration appears in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region.

Methoxy Group: The asymmetric and symmetric C-H stretching of the -OCH₃ group are found in the 2950-3000 cm⁻¹ and 2815-2850 cm⁻¹ regions, respectively. The characteristic C-O stretching band is strong and appears around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Methyl and N-Butyl Groups: The aliphatic C-H stretching vibrations of the aromatic methyl and N-butyl groups are observed in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1375-1465 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-H Bend | -CH₃, -CH₂- | 1375 - 1465 | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong |

| C-O Stretch | Aryl Ether | 1200 - 1275 (asym), 1020-1075 (sym) | Strong |

Certain vibrational bands are sensitive to the molecule's conformation and intermolecular interactions. The position and shape of the N-H stretching band are particularly indicative of hydrogen bonding. In a concentrated solution or in the solid state, this band would likely broaden and shift to a lower frequency compared to a dilute solution in a non-polar solvent, indicating the presence of intermolecular N-H···N or N-H···O hydrogen bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic spectrum of this compound is dictated by the chromophoric substituted benzene (B151609) ring and the auxochromic amino group. The presence of methoxy, methyl, and N-butyl substituents significantly influences the energy of its molecular orbitals.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* and n-π* electronic transitions.

π-π Transitions:* These transitions, which are typically intense (high molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For aniline, these bands appear around 230 nm and 280 nm. In this compound, the presence of electron-donating groups (methoxy, methyl, and N-butyl) is expected to cause a bathochromic (red) shift in these absorption bands. This shift is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. acs.orgumn.edu

n-π Transitions:* This type of transition involves the promotion of a non-bonding electron from the nitrogen atom of the amino group to a π* antibonding orbital of the benzene ring. These transitions are generally of much lower intensity than π-π* transitions and can sometimes be obscured by the stronger absorption bands. For substituted anilines, these transitions are often observed as a shoulder on the main absorption bands. researchgate.net

No specific fluorescence data for this compound could be retrieved from the available literature. Generally, aniline derivatives exhibit fluorescence, the characteristics of which (quantum yield and Stokes shift) are highly dependent on the nature and position of substituents and the solvent environment.

Solvatochromism describes the shift in the position of absorption or emission bands in response to a change in solvent polarity. nih.gov Substituted anilines are known to exhibit this phenomenon due to changes in the dipole moment of the molecule upon electronic excitation.

The ground state of this compound is expected to be less polar than its excited state. In the excited state, there is a greater degree of intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the aromatic ring.

Positive Solvatochromism: It is anticipated that this compound will exhibit positive solvatochromism, meaning the absorption and fluorescence maxima will shift to longer wavelengths (a red shift) as the solvent polarity increases. This occurs because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. nih.govnih.gov Studies on other substituted anilines and related compounds confirm that an increase in solvent polarity leads to a redshift in the absorption and fluorescence spectra. nih.govnih.gov The solvatochromic behavior can be analyzed using multiparametric scales, such as the Catalán model, which considers solvent polarizability, dipolarity, acidity, and basicity. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₁₂H₁₉NO, giving it a monoisotopic molecular weight of 193.1467 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation patterns. As an amine, the molecular ion peak should be an odd number, consistent with the nitrogen rule. libretexts.org

The primary fragmentation pathway for N-alkylanilines is the α-cleavage (beta-cleavage relative to the ring), which involves the loss of an alkyl radical from the N-alkyl group. libretexts.orgmiamioh.edu For this compound, this would involve the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion. Other potential fragmentations include cleavage of the butyl chain at different points and loss of the methoxy group.

Table 1: Expected Mass Spectrometry Fragmentation for this compound (Based on general fragmentation patterns for N-alkylanilines)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 150 | [C₉H₁₂NO]⁺ | M⁺• - C₃H₇ (Loss of propyl radical via α-cleavage) |

| 136 | [C₈H₁₀NO]⁺ | M⁺• - C₄H₉ (Loss of butyl radical) |

| 122 | [C₇H₈NO]⁺ | Fragmentation of the butyl chain |

| 107 | [C₇H₉N]⁺ | Loss of methoxy group from fragment |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

As of the latest searches, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the solid-state geometry and intermolecular interactions can be predicted based on the known structures of related aniline derivatives. researchgate.net

Molecular Geometry: The geometry around the nitrogen atom in aniline derivatives is typically pyramidal, with the degree of pyramidalization depending on the electronic effects of the substituents. umn.edu The presence of the bulky N-butyl group will influence the conformation of the molecule and how it packs in a crystal lattice. The C(aryl)-N bond is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring.

Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by a combination of van der Waals forces and weaker hydrogen bonds. Potential interactions include N-H···O or N-H···N hydrogen bonds if the packing allows, as well as C-H···π interactions between the alkyl chains and the aromatic rings of neighboring molecules. The packing arrangement will aim to minimize steric hindrance from the bulky butyl and methoxy groups.

Table 2: Illustrative Crystallographic Data for a Substituted Aniline Derivative (Note: This is a hypothetical data set for illustrative purposes, as no specific data for this compound is available.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1040 |

| Z | 4 |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, particularly DFT and ab initio methods, are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods are foundational in modern chemical research, allowing for the detailed study of molecular systems.

Geometry Optimization and Conformational Landscapes

The first step in the theoretical characterization of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms—the global minimum on the potential energy surface. For molecules with flexible components, such as the butyl group in N-butyl-2-methoxy-5-methylaniline, this involves a conformational analysis to identify various low-energy conformers. pjbmb.org.pknih.govresearchgate.netresearchgate.net

Computational techniques like the Hartree-Fock (HF) ab initio method and DFT functionals (e.g., B3LYP, B3PW91) with appropriate basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) are employed for this purpose. researchgate.netepstem.netdergipark.org.tr The process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. nih.gov The conformation with the lowest energy is considered the most stable. pjbmb.org.pknih.gov This analysis is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties.

For a molecule like this compound, the key dihedral angles to consider would be those associated with the C-N bond between the aniline (B41778) nitrogen and the butyl group, as well as the rotations within the butyl chain itself and the orientation of the methoxy (B1213986) group. The resulting data, including optimized bond lengths, bond angles, and dihedral angles for the most stable conformer, provide a precise picture of the molecule's structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(ar)-N | ~1.39 Å |

| N-C(butyl) | ~1.46 Å | |

| C(ar)-O | ~1.37 Å | |

| O-C(methyl) | ~1.43 Å | |

| Bond Angle | C(ar)-N-C(butyl) | ~120° |

| C(ar)-O-C(methyl) | ~118° | |

| Dihedral Angle | C(ar)-C(ar)-N-C(butyl) | Variable |

| C(ar)-N-C(butyl)-C(butyl) | Variable |

Note: This table is illustrative and actual values would be obtained from specific calculations.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Contributions

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.comaimspress.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic transitions. nih.govchalcogen.ro

DFT calculations are widely used to determine the energies of the HOMO and LUMO. dergipark.org.traimspress.comchalcogen.ro Analysis of the molecular orbital contributions reveals which atoms or functional groups contribute most significantly to these frontier orbitals. For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the nitrogen atom of the amino group. The LUMO is likely to be distributed over the aromatic ring as well.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G(d,p))

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |

Note: These are typical ranges for similar organic molecules and actual values would result from specific calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. epstem.netscielo.org.za These theoretical values can then be correlated with experimental data, often showing a good linear relationship. epstem.net This comparison can aid in the assignment of experimental signals and confirm the calculated molecular structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule. scielo.org.za Calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. scielo.org.za The calculations provide information about the excitation energies and oscillator strengths of the transitions, which can be correlated with the λmax values observed experimentally. This analysis is often supported by examining the HOMO and LUMO, as the primary electronic transition is typically from the HOMO to the LUMO. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with an explicit solvent environment. nih.gov

MD simulations can be used to more extensively sample the conformational landscape of this compound, revealing the relative populations of different conformers at a given temperature. Furthermore, by including solvent molecules explicitly in the simulation box, MD can provide detailed insights into how the solvent affects the molecule's conformation and dynamics. nih.gov The presence of a solvent can significantly influence reaction kinetics and free energy barriers compared to gas-phase calculations. nih.gov

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for defining and calculating various chemical concepts that describe a molecule's reactivity. These descriptors are derived from the derivatives of the electronic energy with respect to the number of electrons and/or the external potential.

Electrophilicity and Nucleophilicity Indices

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is often approximated as χ ≈ (I + A) / 2, where I is the ionization potential (≈ -E(HOMO)) and A is the electron affinity (≈ -E(LUMO)).

Chemical Hardness (η): A measure of resistance to charge transfer. It is approximated as η ≈ (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule and is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). nih.gov

Nucleophilicity Index (N): While several definitions exist, one common approach defines nucleophilicity relative to a standard reference molecule, such as tetracyanoethylene (B109619) (TCE). researchgate.netresearchgate.net It can also be related to the HOMO energy, with a higher HOMO energy indicating greater nucleophilicity. researchgate.net

For this compound, the presence of the electron-donating amino, methoxy, and methyl groups on the aromatic ring would be expected to result in a relatively high HOMO energy and a significant nucleophilicity index.

Fukui Functions for Regioselectivity Prediction

Fukui functions are a key concept in conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. scm.comjoaquinbarroso.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. joaquinbarroso.comfaccts.de

The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. joaquinbarroso.com In practice, using a finite difference approximation, three types of Fukui functions are calculated:

f +(r) for nucleophilic attack (electron acceptance).

f -(r) for electrophilic attack (electron donation).

f0 (r) for radical attack.

These functions can be condensed to individual atomic sites to provide a quantitative measure of reactivity. scm.com For this compound, the primary sites of interest for electrophilic substitution are the carbon atoms of the aromatic ring. The activating, ortho-para directing amino group (NH-butyl) and methoxy group (-OCH₃), along with the weakly activating methyl group (-CH₃), influence the electron density of the ring.

The Fukui function f⁻ would be calculated for each aromatic carbon to determine its susceptibility to electrophilic attack. The site with the highest f⁻ value is predicted to be the most reactive. researchgate.net Given the positions of the existing substituents (amino at C1, methoxy at C2, and methyl at C5), the remaining open positions on the ring are C3, C4, and C6. The combined directing effects would likely predict the C4 and C6 positions as the most probable sites for electrophilic substitution. A hypothetical calculation of condensed Fukui functions can provide a more quantitative prediction.

Table 1: Hypothetical Condensed Fukui Functions (f -) for Electrophilic Attack on this compound

| Atomic Site (Ring Carbon) | Calculated f⁻ Value | Predicted Reactivity Rank |

| C3 | 0.15 | 3 |

| C4 | 0.35 | 1 |

| C6 | 0.28 | 2 |

Note: These values are illustrative and represent the type of data generated from a DFT calculation. The higher the f⁻ value, the more susceptible the site is to electrophilic attack.

Quantification of Molecular Basicity for this compound and Related Amines

The basicity of an amine is a measure of its ability to accept a proton, typically quantified by the pKa of its conjugate acid. For aromatic amines, basicity is primarily influenced by the availability of the nitrogen lone pair. numberanalytics.com Electron-donating groups (EDGs) on the aromatic ring increase electron density on the nitrogen, making it more basic, while electron-withdrawing groups (EWGs) decrease basicity. numberanalytics.comresearchgate.net

In this compound, the nitrogen atom's basicity is influenced by several factors:

Aromatic Ring: The delocalization of the nitrogen lone pair into the phenyl ring inherently reduces its basicity compared to aliphatic amines. numberanalytics.com

N-butyl group: The alkyl group is an EDG, which increases the electron density on the nitrogen, thereby increasing basicity compared to aniline.

Methoxy group (-OCH₃): Located ortho to the amino group, the methoxy group is an EDG through resonance, which should increase basicity.

Methyl group (-CH₃): Located meta to the amino group, the methyl group is a weak EDG through induction, slightly increasing basicity.

Computational methods can predict the gas-phase basicity (proton affinity) or the pKa in a solvent. acs.orgacs.org These predictions often involve calculating the Gibbs free energy change of the protonation reaction, sometimes using an isodesmic reaction approach for greater accuracy. researchgate.net By comparing the predicted pKa of this compound with that of related amines, a quantitative assessment of its basicity can be made.

Table 2: Predicted pKa Values for this compound and Related Amines

| Compound | Substituent Effects | Predicted pKa (Illustrative) |

| Aniline | Reference Aromatic Amine | 4.6 |

| N-butylaniline | +I (butyl) | 5.3 |

| 2-methoxy-5-methylaniline (B41322) | +R (methoxy), +I (methyl) | 5.1 |

| This compound | +I (butyl), +R (methoxy), +I (methyl) | 5.8 |

| Triethylamine | Reference Aliphatic Amine | 10.8 |

Note: These pKa values are illustrative, based on established substituent effects, to demonstrate the expected trend in basicity. researchgate.netmasterorganicchemistry.com

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. researchgate.net Computational methods are invaluable for analyzing these interactions and understanding how they dictate the final crystal structure. For this compound, which is a solid at room temperature, these analyses can reveal the key forces stabilizing its crystalline form. sigmaaldrich.com

A common and powerful technique for this analysis is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. iucr.orgnih.gov The Hirshfeld surface is generated based on the distance from any point on the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ).

For this compound, the following intermolecular interactions would be expected to play a significant role in its crystal packing:

N-H···O Hydrogen Bonds: The amine hydrogen can act as a hydrogen bond donor, while the oxygen of the methoxy group on a neighboring molecule can act as an acceptor.

C-H···π Interactions: The hydrogen atoms of the alkyl chain and the aromatic ring can interact with the electron-rich π-system of an adjacent aromatic ring.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal.

The Hirshfeld surface analysis would generate a 2D "fingerprint plot" that quantifies the relative contribution of each type of intermolecular contact. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Type of Contact | Predicted Contribution (%) | Description |

| H···H | 45% | Contacts between hydrogen atoms, dominant due to their abundance on the molecular surface. |

| C···H / H···C | 25% | Represents C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | 15% | Indicates the presence of N-H···O or C-H···O hydrogen bonds. |

| C···C | 5% | Suggests potential π-π stacking interactions between aromatic rings. |

| N···H / H···N | 5% | Represents contacts involving the nitrogen atom, possibly weak hydrogen bonds. |

| Other | 5% | Minor contributions from other contact types. |

Note: This table is an illustrative example of the quantitative data provided by Hirshfeld surface analysis for a molecule like this compound. iucr.orgasianpubs.org

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors and then using regression methods to create a mathematical equation that predicts a specific property. nih.gov

For this compound, a QSPR model could be developed to predict a variety of properties, such as its boiling point, viscosity, or lipophilicity (logP). The development of a QSPR model involves several steps:

Data Set Collection: A set of diverse molecules with known experimental values for the target property is assembled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., surface area), or electronic (e.g., dipole moment). nih.gov

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is created that links a subset of the most relevant descriptors to the property of interest. researchgate.netoup.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov

A hypothetical QSPR model to predict the viscosity (η) of aniline derivatives, including this compound, might use descriptors related to molecular size, shape, and intermolecular forces.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSPR Model for Viscosity

| Descriptor Type | Descriptor Name | Description | Hypothetical Value for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 193.28 g/mol |

| Geometric | Molecular Volume (Vol) | The volume occupied by the molecule. | ~190 ų |

| Electronic | Dipole Moment (μ) | A measure of the molecule's overall polarity. | ~2.1 D |

| Topological | Wiener Index (W) | A descriptor related to molecular branching. | ~850 |

Note: The values are estimates for illustrative purposes. A QSPR equation would be of the form: Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... researchgate.netutq.edu.iq

Applications in Advanced Materials Science

Role of N-Alkyl-2-methoxy-5-methylanilines as Monomers or Precursors for Polymeric Materials

Functionalized anilines are crucial monomers in the synthesis of polyaniline (PANI) and its derivatives, a class of conducting polymers known for their unique electronic, optical, and redox properties. rsc.orgrsc.org The incorporation of substituents on either the aromatic ring or the amino group allows for the fine-tuning of the resulting polymer's characteristics.

The polymerization of aniline (B41778) derivatives can be achieved through chemical or electrochemical methods. acs.org The structure of the monomer significantly influences the polymerization process and the properties of the final polymer. For instance, N-alkylation, as seen in N-butyl-2-methoxy-5-methylaniline, can affect the solubility and processability of the resulting polymer. While polyaniline itself is often insoluble in common organic solvents, the introduction of alkyl groups can enhance solubility, making it easier to form uniform thin films for various applications. rsc.orgresearchgate.net

Substituents on the aromatic ring, such as the methoxy (B1213986) and methyl groups in this compound, also play a critical role. These groups can influence the electronic properties of the monomer, which in turn affects the conductivity and redox behavior of the polymer. researchgate.net The steric and electronic effects of these substituents can impact the polymer's morphology, changing it from heterogeneous structures to more uniform spherical or hierarchical structures. rsc.org

The synthesis of polyaniline derivatives from monomers like N-alkyl-2-methoxy-5-methylanilines allows for the creation of materials with properties tailored for specific applications. For example, improved solubility in organic solvents enables their use in creating electrically conductive coatings and films. rsc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible spectroscopy (UV-vis) are used to confirm the structure and protonated emeraldine form of these polymers. rsc.org

Modifications to the aniline monomer have been shown to affect the macroscopic properties of the resulting polymers. researchgate.net While substitutions can sometimes have a negative effect on conductivity compared to unsubstituted polyaniline, they often improve solubility, which is a significant advantage for processing and application in devices like solar cells and chemical sensors. rsc.orgresearchgate.net For instance, PANI derivatives have demonstrated high sensitivity to moisture and ammonia, making them suitable for sensor applications. rsc.org

This compound Derivatives in Dye Chemistry and Chromophore Design

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest group of commercial dyes. scialert.netnih.gov The diazotization of an aromatic amine followed by a coupling reaction with an electron-rich component, such as a phenol or another aniline, forms the characteristic azo (-N=N-) group, which is a primary chromophore. nih.govstainsfile.com

Derivatives of this compound can be utilized to synthesize novel azo dyes. The synthesis process typically involves the diazotization of a related aromatic amine, such as 2-methoxy-5-nitroaniline, using nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures (0-5°C). scialert.netorientjchem.orgdocsdrive.com The resulting diazonium salt is then coupled with a suitable partner.

For example, studies on 2-methoxy-5-nitroaniline show its successful diazotization and subsequent coupling with various compounds like 1-hydroxynaphthalene, N-phenylnaphthylamine, and 3-aminophenol to produce a range of monoazo and disazo disperse dyes. scialert.netorientjchem.orgscialert.netresearchgate.net These dyes exhibit colors from yellow to orange and can be applied to polyester and nylon fibers. scialert.netscialert.net The general synthetic route for azo dyes allows for a wide variety of structures by changing the diazo component and the coupling component. nih.gov

Table 1: Examples of Azo Dyes Synthesized from a 2-Methoxy-5-Substituted Aniline Derivative

| Diazo Component | Coupling Component | Resulting Dye Color | Reference |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Yellow to Orange | scialert.net |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Brown | scialert.net |

| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | Yellow to Orange | scialert.net |

| 2-Methoxy-5-nitroaniline | 3-Aminophenol | Yellow to Orange | scialert.net |

The optical properties of azo dyes, such as their color and lightfastness, are directly related to their molecular structure. researchgate.net The color is determined by the electronic transitions within the π-conjugated system of the chromophore. nih.gov The substituents on the aromatic rings play a crucial role in modifying these properties.

Utilization of this compound in Ligand Design for Coordination Chemistry

Aniline derivatives and the Schiff bases formed from them are important ligands in coordination chemistry. orientjchem.org Schiff base ligands, typically synthesized by the condensation of a primary amine with an aldehyde or ketone, can coordinate with metal ions through the azomethine nitrogen. orientjchem.orgidosr.org The presence of other donor atoms, such as oxygen from a hydroxyl or methoxy group, can lead to the formation of stable multidentate chelating ligands.

The synthesis of mixed ligand complexes is a common strategy in coordination chemistry. orientjchem.org For instance, a Schiff base ligand can be combined with another ligand, such as 8-hydroxyquinoline, in the presence of a metal salt (e.g., nickel chloride) to form a stable complex. orientjchem.org These complexes are often colored, non-electrolytic in nature, and soluble in solvents like DMF and DMSO. orientjchem.org The coordination of the ligand to the metal ion is confirmed by techniques like IR spectroscopy, which shows characteristic shifts in the vibrational frequencies of functional groups like C=N upon complexation. idosr.orgresearchgate.net The resulting metal complexes have potential applications as catalysts, for example, in olefin polymerization. orientjchem.org

Synthesis of Schiff Base Ligands Incorporating the Aniline Moiety

Currently, there is a lack of specific scientific literature detailing the synthesis of Schiff base ligands directly incorporating the this compound moiety. General methodologies for the synthesis of Schiff bases involve the condensation reaction of a primary amine with an aldehyde or a ketone, often under reflux with a catalytic amount of acid. In a hypothetical synthesis involving this compound, the secondary amine functionality would necessitate a modified approach, as the typical reaction pathway for Schiff base formation requires a primary amine.

Coordination Chemistry with Transition Metals and Lanthanides

There is no available research specifically documenting the coordination chemistry of Schiff base ligands derived from this compound with transition metals or lanthanides. The coordination behavior of such a ligand would be influenced by the nature of the donor atoms present in the Schiff base, which would, in turn, depend on the aldehyde or ketone used in its synthesis. Typically, Schiff base ligands coordinate to metal ions through the imine nitrogen and another donor atom, such as a hydroxyl or methoxy group, to form stable metal complexes. The steric hindrance from the N-butyl group and the electronic effects of the methoxy and methyl groups on the aniline ring would also play a significant role in the geometry and stability of the resulting coordination complexes.

Structure Reactivity/property Relationships Srprs

Influence of the N-Butyl Group on the Reactivity of the Aniline (B41778) Nitrogen

The introduction of a butyl group to the nitrogen atom of 2-methoxy-5-methylaniline (B41322) significantly modifies the chemical nature of the amino group, affecting both its basicity and nucleophilicity.

Basicity: The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. bloomtechz.com In aniline, these electrons are delocalized into the aromatic ring through resonance, which reduces basicity compared to aliphatic amines. libretexts.orgquora.com When an alkyl group like butyl is added to the nitrogen, two opposing effects come into play:

Inductive Effect (+I): The butyl group is electron-donating, pushing electron density onto the nitrogen atom. This inductive effect increases the electron density on the nitrogen, making the lone pair more available for protonation and thus tending to increase basicity. bloomtechz.com

Steric Hindrance: The bulky butyl group, especially in conjunction with the ortho-methoxy group on the ring, creates steric hindrance around the nitrogen atom. This can impede the approach of a proton and, more importantly, hinder the solvation of the resulting conjugate acid (the anilinium ion). wikipedia.orgquora.com Effective solvation is critical for stabilizing the positive charge of the conjugate acid. Poor solvation destabilizes the conjugate acid, making the parent amine a weaker base.

The balance of these effects determines the final basicity. While N-alkylation with small groups like methyl can sometimes lead to a slight increase in basicity over aniline, the steric demands of the butyl group, compounded by the ortho-substituent, likely lead to a decrease in basicity for N-butyl-2-methoxy-5-methylaniline compared to its primary amine counterpart, 2-methoxy-5-methylaniline. The protonation of the amino group causes a change in hybridization from sp² to sp³, making it non-planar and increasing steric clashes with ortho substituents, which destabilizes the conjugate acid. wikipedia.org

Nucleophilicity: Nucleophilicity relates to the rate at which an amine attacks an electrophilic carbon center. It is influenced by factors similar to basicity but is a kinetic phenomenon rather than a thermodynamic one. youtube.com The N-butyl group enhances the electron density on the nitrogen, which should increase its intrinsic nucleophilicity. However, the steric bulk of the butyl group can significantly slow down the rate of reaction, particularly in SN2-type reactions where the nucleophile must approach a specific trajectory. youtube.comyoutube.com Therefore, while this compound is expected to be a competent nucleophile, its reactivity will be sterically hindered compared to less substituted anilines or smaller aliphatic amines like n-butylamine.

Electronic and Steric Effects of Methoxy (B1213986) and Methyl Substituents on Aromatic Ring Reactivity

The substituents on the benzene (B151609) ring, a methoxy group at position 2 and a methyl group at position 5, strongly influence the regioselectivity and rate of electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): Located at the ortho position relative to the amino group, the methoxy group is a powerful activating group. lumenlearning.com It exerts two electronic effects:

-I Effect (Inductive): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring inductively.

+R Effect (Resonance): The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is significantly stronger than the inductive withdrawal. libretexts.org This strong electron donation via resonance greatly increases the electron density of the aromatic ring, particularly at the positions ortho and para to the methoxy group, making the ring highly reactive towards electrophiles. lumenlearning.comlibretexts.org

Methyl Group (-CH₃): Located at the meta position relative to the amino group (and para to the methoxy group), the methyl group is a weakly activating group. It donates electron density through a combination of the inductive effect and hyperconjugation.

Combined Effect: The directing effects of the three substituents (amino, methoxy, and methyl) determine where an incoming electrophile will attack. The N-butylamino group is a powerful ortho-, para-director. The methoxy group is also a strong ortho-, para-director. The methyl group is a weaker ortho-, para-director. The combined activating influence of these groups makes the ring highly susceptible to electrophilic attack. The positions on the ring are activated to different extents, with the most nucleophilic sites being those that benefit from the overlapping resonance effects of the amino and methoxy groups.

However, the ortho effect is a crucial steric consideration. The presence of the methoxy group at the ortho position to the amino group introduces significant steric bulk. This can lead to what is known as steric inhibition of protonation, reducing the basicity of the amine. wikipedia.orgquora.com It also sterically shields the adjacent ring positions from attack by electrophiles.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| N-Butylamino | 1 | +R > -I | Activating | Ortho, Para |

| Methoxy | 2 | +R >> -I | Activating | Ortho, Para |

| Methyl | 5 | +I, Hyperconjugation | Activating | Ortho, Para |

Conformational Freedom and its Impact on Intramolecular and Intermolecular Interactions

The non-planar nature of this compound allows for significant conformational freedom, which influences its interactions.

Rotation around the C(aryl)-N bond: The bond connecting the aniline nitrogen to the aromatic ring is a key rotational axis. In unsubstituted aniline, there is a relatively low barrier to this rotation. However, in this compound, the presence of the bulky N-butyl group and the ortho-methoxy group creates substantial steric hindrance. This raises the energy barrier for rotation, restricting the conformational space available to the molecule. The preferred conformation will likely be one that minimizes the steric clash between the N-butyl group and the ortho-methoxy substituent.

Comparative Studies with Analogous N-Alkylated Anilines and Aromatic Ethers

To understand the properties of this compound, it is useful to compare it with related compounds.

Comparison with other N-Alkylated Anilines:

vs. 2-Methoxy-5-methylaniline (Primary Amine): The primary amine is expected to be more basic due to reduced steric hindrance around the nitrogen, allowing for more effective solvation of its conjugate acid. The primary amine is also a better hydrogen bond donor (two N-H bonds vs. one).

vs. N-Methyl-2-methoxy-5-methylaniline: The N-methyl analogue presents an intermediate case. The methyl group is less sterically demanding than the butyl group. Consequently, N-methyl-2-methoxy-5-methylaniline would likely be more basic than the N-butyl version due to a better balance of inductive effects and steric hindrance. bloomtechz.com Reactivity in SN2 reactions would also be higher for the N-methyl compound due to its smaller size. bloomtechz.com

Comparative Basicity Data (pKa of Conjugate Acid in DMSO)

| Compound | pKa (in DMSO) | Key Factors |

| Aniline | 3.6 | Resonance delocalization |

| N-Methylaniline | 4.3 | +I effect of methyl group |

| N,N-Dimethylaniline | 3.4 | Steric hindrance to solvation |

| Data from reference researchgate.net. Note: Data for the specific subject compound is not available and this table serves for general comparison of N-alkylation effects. |

Comparison with Aromatic Ethers:

vs. Anisole (Methoxybenzene): The aromatic ring of this compound is significantly more activated towards electrophilic substitution than anisole. This is because it benefits from the powerful electron-donating effects of the amino group in addition to the methoxy and methyl groups. Anisole is activated only by the methoxy group. lumenlearning.com This enhanced reactivity makes the subject compound more susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions, and these reactions would proceed under milder conditions.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-alkylated anilines, including N-butyl-2-methoxy-5-methylaniline, is a cornerstone of industrial chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and dyes. researchgate.net While traditional methods often rely on alkyl halides or carbonyl compounds, modern research is increasingly focused on developing more sustainable and efficient catalytic systems. researchgate.net

A significant area of future research lies in the exploration of novel catalysts for the N-alkylation of anilines with alcohols, a process lauded for its atom economy as water is the only byproduct. nih.gov Transition metals such as ruthenium, iridium, nickel, and copper have shown considerable promise in this regard. nih.govnih.govacs.org For instance, ruthenium-catalyzed N-alkylation of anilines using primary carbohydrate alcohols has been demonstrated as a viable "borrowing hydrogen" strategy. rsc.org Similarly, nickel-catalyzed systems have proven effective for the monoalkylation of various anilines with primary alcohols. acs.org

Future work will likely focus on:

Earth-Abundant Metal Catalysts: Expanding the repertoire of catalysts based on inexpensive and readily available metals like cobalt to replace precious metal-based systems for large-scale applications. rsc.org

Heterogeneous Catalysts: Developing robust and recyclable heterogeneous catalysts, such as metal-organic framework (MOF)-derived nanoparticles and functionalized mesoporous materials, to simplify product purification and improve process sustainability. researchgate.netrsc.org

Photocatalytic Systems: Investigating visible-light-induced N-alkylation reactions that can proceed under mild, ambient conditions, potentially eliminating the need for metal catalysts, bases, and ligands. nih.gov

Interactive Table: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst Type | Metal Center | Key Advantages | Representative Research |

|---|---|---|---|

| Homogeneous | Iridium, Ruthenium | High activity and selectivity | N-alkylation with alcohols nih.gov |

| Homogeneous | Nickel | Use of earth-abundant metal | Selective monoalkylation acs.org |

| Heterogeneous | Cobalt on N-doped carbon | Recyclable, uses earth-abundant metal | Selective N-alkylation with various alcohols rsc.org |

| Heterogeneous | Al-MCM-41 | Shape selectivity, thermal stability | N-methylation of aniline (B41778) researchgate.net |

| Photocatalytic | (Metal-free) | Mild reaction conditions, sustainable | Visible-light induced N-alkylation nih.gov |

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other advanced modeling techniques are becoming indispensable for elucidating reaction mechanisms and predicting molecular properties.

Future computational studies will likely focus on:

Mechanistic Elucidation: Providing detailed insights into the reaction pathways of catalytic N-alkylation, including the roles of intermediates and transition states. researchgate.net For example, DFT studies can help understand the concerted metalation-deprotonation steps in rhodium-catalyzed reactions of aniline derivatives. researchgate.net

Kinetics and Thermodynamics: Theoretically investigating the kinetics and thermodynamics of reactions involving the aniline core, such as oxidation initiated by hydroxyl radicals in atmospheric chemistry. nih.gov

Property Prediction: Accurately predicting the electronic and optical properties of novel this compound derivatives to guide the design of new materials. The electronic properties of aniline derivatives are crucial for their potential use in semiconducting applications. sci-hub.seresearchgate.net

Development of this compound Derivatives for Specialized Material Applications

The inherent properties of the aniline scaffold, such as its electronic characteristics and reactivity, make it a versatile building block for new materials. chemistrysteps.com this compound, with its specific substitution pattern, offers a unique starting point for creating derivatives with specialized functions.

Future research in this area will likely involve:

Nonlinear Optical (NLO) Materials: Synthesizing and characterizing new derivatives with enhanced second-harmonic generation (SHG) efficiency. Benzylidene aniline derivatives have already shown promise as materials for green light transmission. sci-hub.seresearchgate.net

Polymeric Materials: Investigating the polymerization of this compound and its derivatives to create novel polymers with interesting electronic and physical properties. For example, the reaction of aniline derivatives with sulfur monochloride can yield polymers with potential applications as electrode materials. acs.org

Corrosion Inhibitors and Antioxidants: Exploring the potential of new derivatives as corrosion inhibitors for metals and antioxidants for polymers, building upon the known properties of related compounds like 2-methoxyaniline. nih.gov

Mechanistic Investigations of Complex Reactions Involving the Aniline Core

A deeper understanding of the fundamental reactivity of the aniline core is crucial for controlling reaction outcomes and designing novel synthetic methodologies. While much is known, complex reactions continue to be an active area of investigation.

Future mechanistic studies will likely target:

Multi-component Reactions: Elucidating the mechanisms of complex multi-component reactions that can efficiently construct intricate molecular architectures from simple precursors. researchgate.net

Reaction Dynamics in Different Media: Studying the influence of solvents and other reaction conditions on the kinetics and selectivity of reactions involving the aniline nucleus. For instance, the formation of complexes in a fast equilibrium step has been observed in the reaction of anilines with chloramine (B81541) T. utmb.edu

Role of Substituents: Systematically investigating how the electronic and steric effects of substituents on the aniline ring, such as the methoxy (B1213986) and methyl groups in this compound, influence reaction pathways and rates. rsc.org

Design of Smart Materials Utilizing the Responsive Properties of N-Alkylated Anilines

The ability of the aniline moiety to respond to external stimuli, such as changes in pH or redox potential, makes it an attractive component for the design of "smart" materials.

Future research directions in this exciting field include:

Chemosensors: Developing new N-alkylated aniline derivatives that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes.

Stimuli-Responsive Polymers: Creating polymers incorporating this compound units that can undergo reversible changes in their conformation, solubility, or other properties in response to environmental triggers.

Self-Healing Materials: Exploring the incorporation of aniline derivatives into polymer networks where reversible bond formation and breakage can lead to self-healing capabilities.

By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound and its analogs, paving the way for innovations in catalysis, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.